(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine
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Overview
Description
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a bromophenyl butadiene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine typically involves the coupling of a bromophenyl butadiene derivative with caffeine. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Potential applications in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine involves its interaction with specific molecular targets, such as adenosine receptors. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various biological effects, including changes in cellular metabolism, neurotransmission, and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but differs in the overall structure and properties.
Pinacol boronic esters: Used in organic synthesis and share some functional group similarities.
Uniqueness
(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine is unique due to its combination of caffeine and bromophenyl butadiene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific interactions and effects that are not observed with other similar compounds.
Properties
Molecular Formula |
C18H17BrN4O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
8-[(1E,3E)-4-(3-bromophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17BrN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
InChI Key |
YJBUYKLAHVOOFW-HOZCHFDZSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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